molecular formula C19H20N2O2 B2443080 N-(4-morpholinobut-2-yn-1-yl)-1-naphthamide CAS No. 1396800-10-4

N-(4-morpholinobut-2-yn-1-yl)-1-naphthamide

Cat. No. B2443080
CAS RN: 1396800-10-4
M. Wt: 308.381
InChI Key: ITCJXZDLXBFGBL-UHFFFAOYSA-N
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Description

N-(4-morpholinobut-2-yn-1-yl)-1-naphthamide, also known as MNA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNA is a small molecule that can be synthesized using different methods and has been shown to have various biochemical and physiological effects. In

Scientific Research Applications

Catalytic Applications

  • A study reported the use of a novel N–O ligand for palladium-catalyzed Mizoroki–Heck reaction in neat water, highlighting efficient catalysis without the need for an inert atmosphere. This research points towards the potential application of morpholine derivatives in facilitating eco-friendly and efficient chemical reactions (Wang et al., 2013).

Cancer Research

  • Naphthalene diimide derivatives, including those with morpholine groups, were evaluated for their ability to stabilize DNA quadruplexes and inhibit cancer cell growth. The study demonstrates these compounds' potential as telomere targeting agents in cancer therapy, particularly against pancreatic cancer cells, by inducing cellular senescence without inhibiting telomerase activity (Micco et al., 2013).

Fluorescence Probes

  • Morpholine-type naphthalimide chemosensors have been developed for the selective and sensitive detection of trivalent metal ions (Fe3+, Al3+, and Cr3+) in living cells. These compounds serve as effective fluorescent probes for imaging metal ions within lysosomes, demonstrating their utility in biological research and potential diagnostic applications (Ye et al., 2019).

Drug Delivery Systems

  • Novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of naproxen were synthesized and evaluated for topical drug delivery. These compounds showed enhanced skin permeation compared to naproxen, suggesting their effectiveness as prodrugs for improving topical delivery of therapeutic agents (Rautio et al., 2000).

properties

IUPAC Name

N-(4-morpholin-4-ylbut-2-ynyl)naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c22-19(18-9-5-7-16-6-1-2-8-17(16)18)20-10-3-4-11-21-12-14-23-15-13-21/h1-2,5-9H,10-15H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCJXZDLXBFGBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC#CCNC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-morpholinobut-2-yn-1-yl)-1-naphthamide

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